(S)-Methyl 3-Hydroxypentanoate

概要

説明

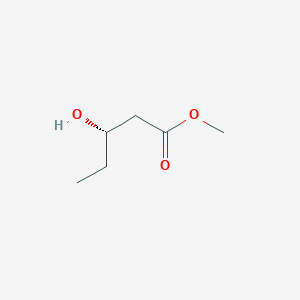

(S)-Methyl 3-Hydroxypentanoate is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a methyl ester derivative of 3-hydroxypentanoic acid and is commonly used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: (S)-Methyl 3-Hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and high specificity. This method not only ensures the production of the desired enantiomer but also minimizes the formation of by-products.

化学反応の分析

Types of Reactions: (S)-Methyl 3-Hydroxypentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-oxopentanoic acid or 3-oxopentanoate.

Reduction: Formation of 3-hydroxypentanol.

Substitution: Formation of various substituted pentanoates depending on the reagent used.

科学的研究の応用

Pharmaceutical Applications

Chiral Intermediate in Drug Synthesis

(S)-Methyl 3-hydroxypentanoate serves as a key chiral intermediate in the synthesis of various pharmaceuticals. Its enantiomeric purity is crucial for the biological activity of the resulting compounds. For instance, it has been utilized in the synthesis of pheromones and other biologically active molecules. A notable study demonstrated its role in preparing single-enantiomer pheromones, which are essential for insect communication and pest control strategies .

Bioreduction Studies

Research has shown that this compound can be produced via bioreduction processes using specific microbial strains. For example, Kluyveromyces marxianus was employed to bioreduce β-ketoesters to obtain high yields of this compound with excellent enantiomeric excess (ee) values . The ability to produce this compound through biocatalysis highlights its potential for green chemistry applications.

Chemical Synthesis

Synthesis of Hydroxy Fatty Acids

The compound is also significant in the synthesis of hydroxy fatty acids, which are valuable in producing biodegradable polymers and surfactants. Hydroxy fatty acid derivatives, including this compound, have been explored as potential fuels and fuel additives due to their favorable combustion properties . This application underscores the compound's versatility beyond traditional chemical uses.

Material Science

Polymer Production

this compound can be polymerized to create polyhydroxyalkanoates (PHAs), which are biodegradable plastics. These materials are gaining traction as sustainable alternatives to conventional plastics. Research indicates that incorporating this compound into PHA production can enhance the material's properties, making it suitable for various applications from packaging to biomedical devices .

Case Studies and Research Findings

作用機序

The mechanism of action of (S)-Methyl 3-Hydroxypentanoate largely depends on its role in specific reactions or processes. In enzymatic reactions, it acts as a substrate that undergoes transformation through the catalytic action of enzymes. The molecular targets and pathways involved vary depending on the specific application, but typically involve interactions with active sites of enzymes or receptors.

類似化合物との比較

®-Methyl 3-Hydroxypentanoate: The enantiomer of (S)-Methyl 3-Hydroxypentanoate, differing in the spatial arrangement of atoms.

Methyl 3-Hydroxybutanoate: A similar ester with a shorter carbon chain.

Methyl 3-Hydroxyhexanoate: A similar ester with a longer carbon chain.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomeric purity is crucial in applications where stereochemistry plays a significant role, such as in pharmaceuticals and enzyme-catalyzed reactions.

生物活性

(S)-Methyl 3-Hydroxypentanoate, a chiral compound with the molecular formula C6H12O3, has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article synthesizes current research findings, case studies, and detailed analyses of its biological activity.

- Molecular Formula : C6H12O3

- Molecular Weight : 132.16 g/mol

- Structure : Contains a hydroxyl group, making it an alcohol derivative.

- Stereochemistry : The compound exists as an enantiomer, with the (S) configuration being biologically relevant.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into antioxidant properties, potential therapeutic applications, and its role as a precursor in biopolymer synthesis.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. For instance, experiments conducted on various cell lines demonstrated that this compound can reduce oxidative stress markers significantly:

- Cell Viability : In A549 cells, treatment with this compound increased cell viability under oxidative stress conditions compared to untreated controls.

- Reactive Oxygen Species (ROS) Levels : The compound effectively reduced intracellular ROS levels, indicating its potential as a protective agent against oxidative damage.

Therapeutic Applications

- Potential in Cancer Therapy : Research indicates that this compound may enhance the efficacy of certain chemotherapeutic agents by modulating oxidative stress pathways in cancer cells.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial for neurodegenerative diseases.

Case Study 1: Antioxidant Efficacy in Lung Cells

A study focused on the effects of this compound on A549 lung cancer cells revealed significant findings:

- Experimental Design : Cells were treated with varying concentrations of the compound alongside H2O2 to induce oxidative stress.

- Results :

- Increased glutathione levels were observed in treated cells.

- A marked decrease in lipid peroxidation was noted, suggesting reduced cellular damage.

| Treatment Condition | Cell Viability (%) | ROS Levels (Relative) | Glutathione Levels (µmol/g protein) |

|---|---|---|---|

| Control | 100 | 1.0 | 5.0 |

| (S)-Methyl 3-Hydroxy-Pentanoate + H2O2 | 85 | 0.5 | 7.2 |

Case Study 2: Synthesis of Biopolymers

In biopolymer research, this compound has been utilized as a precursor for synthesizing poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), which is known for its biodegradability and mechanical properties.

- Research Findings :

- Engineered strains of Rhodospirillum rubrum were shown to convert this compound into PHBV with enhanced flexibility and reduced brittleness.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Scavenging Free Radicals : The hydroxyl group in its structure allows it to act as a free radical scavenger.

- Modulation of Cellular Signaling Pathways : It may influence pathways related to inflammation and apoptosis, contributing to its therapeutic potential.

特性

IUPAC Name |

methyl (3S)-3-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFXKKFVUDJSPJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437811 | |

| Record name | Methyl (S)-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42558-50-9 | |

| Record name | Methyl (S)-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (S)-Methyl 3-Hydroxypentanoate in the synthesis of (S)-quadrilure?

A1: this compound serves as the chiral starting material for the synthesis of (S)-quadrilure []. The stereochemistry of this starting material dictates the final stereochemistry of the product, which is crucial because the biological activity of pheromones like quadrilure is often highly dependent on the specific enantiomer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。